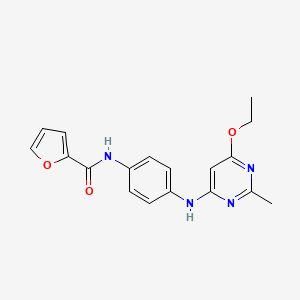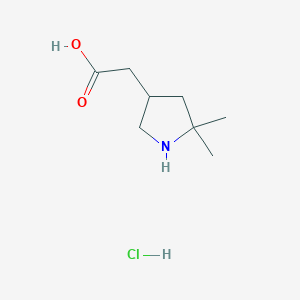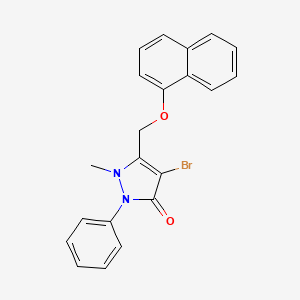
4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one, also known as 4-Br-MNP, is a small molecule that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. 4-Br-MNP is a pyrazoline derivative, which is a type of heterocyclic compound containing a five-membered ring of atoms with two nitrogen and three carbon atoms. It has a molecular weight of 303.22 g/mol and a melting point of 214-216°C.
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
Several studies highlight the antimicrobial and anti-inflammatory potential of compounds structurally related to 4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one. For instance, pyrazoline derivatives have been shown to possess significant antimicrobial properties, with certain compounds exhibiting promising effects against Gram-positive and Gram-negative bacteria and fungi. This antimicrobial activity is attributed to the structural features of the pyrazoline ring and its substituents, which may interact with bacterial enzymes or DNA (Pundeer et al., 2013). Additionally, pyrazoline derivatives have demonstrated anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases (Crawley et al., 1992).
Antiproliferative and Antioxidant Activities
Research has also explored the antiproliferative activities of pyrazoline derivatives, indicating their potential in cancer therapy. Certain derivatives have shown notable inhibitory effects on cancer cell lines, suggesting a promising avenue for the development of new anticancer agents (Mansour et al., 2020). Moreover, the antioxidant properties of these compounds are of interest, providing a basis for further investigation into their therapeutic applications (Gaffer et al., 2017).
Material Science Applications
In material science, pyrazoline derivatives are investigated for their photophysical properties, such as in the development of OLEDs and fluorescent chemosensors. For instance, certain derivatives have been used as emitting materials in OLEDs, demonstrating the influence of substituents on electroluminescence, turn-on voltage, and quantum efficiency (T. and et al., 2001). Additionally, pyrazoline-based heterocyclic dyes have been evaluated as fluorescent labels for biomolecules, offering a novel approach for the detection and quantification of amino groups in biological samples (Varghese et al., 2016).
properties
IUPAC Name |
4-bromo-1-methyl-5-(naphthalen-1-yloxymethyl)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-23-18(20(22)21(25)24(23)16-10-3-2-4-11-16)14-26-19-13-7-9-15-8-5-6-12-17(15)19/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITOGZLCOSUSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2841951.png)
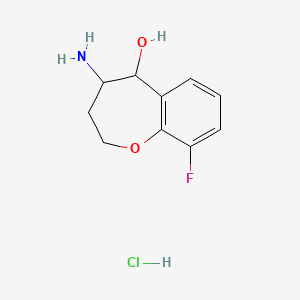
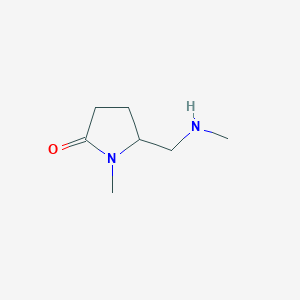
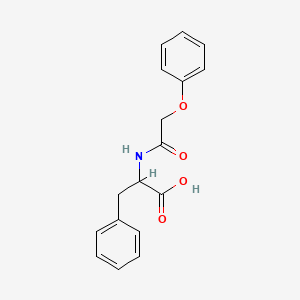
![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)
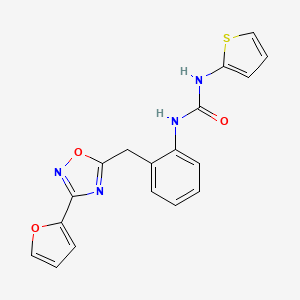
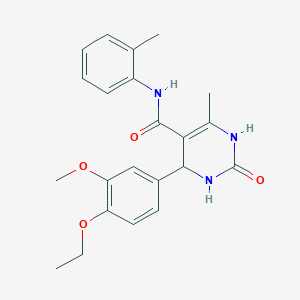
![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)


